Octamethoxy Trisiloxane
Description
Historical Context and Early Investigations within Organosilicon Chemistry
The journey into the world of organosilicon chemistry, the foundation upon which compounds like Octamethoxy Trisiloxane are understood, began in the 19th century. In 1863, French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. mdpi.comsnu.ac.kr This seminal work opened the door to a new field of chemistry exploring compounds with silicon-carbon bonds. mdpi.com A few years later, in 1872, Albert Ladenburg prepared a silane (B1218182) with silicon functional groups, further expanding the scope of this nascent field. iotasilane.com
The early 20th century witnessed the groundbreaking work of English chemist Frederic Stanley Kipping, who is widely regarded as a pioneer in silicone chemistry. researchgate.netuu.nlresearchgate.net From 1899 to 1944, Kipping published numerous papers on organosilicon compounds and was the first to use the term "silicone." iotasilane.comuu.nlmdpi.com His extensive research, which included the synthesis of various hydrolyzable silanes using Grignard reagents, laid the fundamental groundwork for the future silicone industry. iotasilane.comresearchgate.net While Kipping's early work focused on creating and understanding these novel molecules, he did not initially foresee their vast commercial potential, at one point describing them as "sticky messes." osti.govscispace.com
The commercialization of silicones began to take shape in the 1940s, driven by the need for new materials with unique properties such as thermal stability and water repellency. snu.ac.krresearchgate.net This era saw the development of the "direct process" for synthesizing organochlorosilanes by Eugene G. Rochow, a method that proved to be more efficient for large-scale production than the Grignard method. researchgate.net This period marked a significant shift from fundamental academic inquiry to industrial application, setting the stage for the development and investigation of a wide array of organosilicon compounds, including the trisiloxanes.
Evolution of Research Paradigms and Theoretical Frameworks for Trisiloxanes
The understanding of trisiloxanes and their reactivity is deeply rooted in the theoretical frameworks developed for siloxane bonds (Si-O-Si). The nature of this bond has been a subject of extensive study, with early theories proposing a significant degree of ionic character due to the difference in electronegativity between silicon and oxygen. google.com However, later computational and experimental studies have revealed a more complex picture.
Modern theoretical models, such as those based on Natural Bond Orbital (NBO) analysis, suggest that hyperconjugative effects play a crucial role in the structural behavior of siloxanes. justia.com These interactions, along with some degree of p-d back-bonding, influence the geometry and reactivity of the Si-O-Si linkage. justia.com The flexibility of the Si-O-Si bond angle is a key characteristic of siloxanes, allowing them to adopt various conformations. Theoretical calculations have shown that the bond character and basicity of the siloxane linkage are strongly dependent on this angle. atamanchemicals.com As the angle decreases from linear towards a tetrahedral angle, the covalent character of the Si-O bond increases, and the oxygen atom becomes a better acceptor for hydrogen bonding. atamanchemicals.com
The hydrolysis and condensation of alkoxysilanes, such as this compound, are fundamental reactions in sol-gel processing and the formation of silicone networks. The mechanism of these reactions has been a central focus of research. It is understood that the hydrolysis of alkoxy groups to form silanols (Si-OH) is a critical initial step, followed by condensation reactions between silanols or between a silanol (B1196071) and an alkoxy group to form siloxane bonds. mdpi.com The rates of these reactions are influenced by factors such as pH, water concentration, and the nature of the catalyst. nih.gov Recent research has even explored novel condensation processes for alkoxy-functional silanes, for instance, catalyzed by germanium(II) complexes in the presence of aldehydes. mdpi.comresearchgate.net This ongoing research into the fundamental reactivity of alkoxysilanes continues to refine the theoretical frameworks and expand the synthetic utility of compounds like this compound.
Significance within Silicon-Based Materials Science and Organic Synthesis
This compound is a significant compound in the field of materials science, primarily due to its role as a precursor in the sol-gel process and as a crosslinking agent. snu.ac.krosti.govcambridge.org The sol-gel process is a versatile method for producing solid materials from small molecules, and this compound, along with other alkoxysilanes, is a key starting material. snu.ac.krmdpi.comsnu.ac.kr Through controlled hydrolysis and condensation reactions, it can be used to form silica-based materials with tailored properties. osti.govcambridge.org For instance, it has been investigated in the initial steps of sol-gel processing to form glasses at lower temperatures than traditional methods. cambridge.org
As a crosslinking agent, this compound plays a crucial role in the formation of silicone elastomers and resins. acs.orgresearchgate.net The methoxy (B1213986) groups on the silicon atoms can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. These silanol groups then condense to form a three-dimensional siloxane network, crosslinking linear polymer chains and resulting in a stable, durable material. researchgate.net This property is utilized in the production of high-performance coatings and modified silicone resins. iotasilane.com The ability to control the crosslinking density by adjusting reaction conditions allows for the fine-tuning of the mechanical and thermal properties of the final material. nih.gov
In organic synthesis, while not as commonly used as a direct reagent in the same way as many carbon-based compounds, this compound and other alkoxysilanes are important for the preparation of hybrid organic-inorganic materials. ucl.ac.uk The ability to incorporate an inorganic silica (B1680970) network into an organic polymer matrix can lead to materials with enhanced properties, such as improved thermal stability and mechanical strength. nih.gov Furthermore, the surface of materials can be modified using alkoxysilanes to impart specific functionalities.
Current Research Landscape and Emerging Trends in Methoxysiloxane Chemistry
The field of methoxysiloxane chemistry is dynamic, with ongoing research focused on developing new materials and applications. A significant trend is the development of functionalized siloxanes for advanced applications. ucl.ac.uk Researchers are exploring the synthesis of methoxy-functionalized siloxanes with specific organic groups to create materials with tailored properties for use in areas such as electronics, photonics, and biomedicine. ucl.ac.uk For example, the incorporation of different functional groups into methoxysilane (B1618054) additives is being investigated to improve the efficiency and stability of perovskite solar cells. acs.org
Another emerging area is the development of more sustainable and environmentally friendly processes for the synthesis and application of methoxysiloxanes. This includes the exploration of new catalytic systems for the direct synthesis of alkoxysilanes, aiming to reduce energy consumption and by-product formation. mdpi.com There is also a focus on understanding the environmental fate and degradation of these compounds. nih.gov
The use of methoxysiloxanes in the fabrication of advanced coatings continues to be a major research focus. iotasilane.com High-purity this compound is being utilized to develop high-performance coatings with improved properties. iotasilane.com Additionally, research into the self-assembly of siloxane-based molecules is opening up new possibilities for the creation of structured nanomaterials with potential applications in catalysis and sensing. google.com The ongoing exploration of the fundamental chemistry and application of methoxysiloxanes like this compound promises to yield further innovations in materials science and beyond.
Data on this compound
| Identifier | Value |
| IUPAC Name | dimethyl bis(trimethoxysilyl) silicate (B1173343) nih.gov |
| CAS Number | 4421-95-8 nih.gov |
| Molecular Formula | C8H24O10Si3 nih.gov |
| Molecular Weight | 364.53 g/mol nih.gov |
| Property | Value |
| Appearance | Colorless and transparent liquid schrodinger.com |
| Assay | 98% min schrodinger.com |
| Storage | Shading, sealed, dry place schrodinger.com |
Structure
2D Structure
Properties
IUPAC Name |
N,N-dioctyloctan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N.HI/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFLTKGQZJXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4221-95-8 | |
| Record name | 1-Octanamine, N,N-dioctyl-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for Octamethoxy Trisiloxane
Precursor Chemistry and Feedstock Optimization in Siloxane Synthesis
The successful synthesis of octamethoxytrisiloxane is fundamentally reliant on the careful selection and optimization of precursor materials and reaction conditions. The choice of starting reagents directly influences the reaction pathways, yield, and purity of the final product.
Utilization of Silane (B1218182) and Alkoxysilane Reagents
Alkoxysilanes are the most common and versatile precursors for the synthesis of siloxanes, including octamethoxytrisiloxane, due to their relative ease of handling compared to more reactive chlorosilanes. nii.ac.jp Tetramethoxysilane (B109134) (TMOS) and tetraethoxysilane (TEOS) are among the most frequently used precursors in sol-gel processes, which can be adapted for the formation of specific oligosiloxanes. snu.ac.krsnu.ac.kr The synthesis of higher-order siloxanes like trisiloxanes often involves the controlled reaction of these monomeric units. For instance, in the initial stages of hydrolysis and condensation of TEOS under acidic conditions, linear oligosiloxanes such as disiloxane (B77578) and trisiloxane are formed. scispace.com
A specific synthetic route for the ethoxy analogue, octaethoxytrisiloxane (OETS), involves the use of diethoxy(diisocyanato)silane (B14701870) as a starting material. scispace.com This highlights that specialized, functionalized silane reagents can be employed to build the trisiloxane backbone with high precision. By analogy, methoxy-functionalized silanes serve as the direct precursors for octamethoxytrisiloxane. The general approach involves the reaction of a central silicon unit with appropriate methoxy-containing silicon compounds.
The optimization of feedstock involves not only the primary silane but also the solvent, which plays a crucial role in preventing phase separation and controlling the solubility of silicate (B1173343) species. snu.ac.kr Protic solvents are known to favor acid-catalyzed condensation, while aprotic solvents are more suited for base-catalyzed reactions. snu.ac.kr
Role of Catalyst Systems and Reaction Promoters in Trisiloxane Formation
Catalysts are pivotal in directing the reaction towards the desired trisiloxane structure by influencing the rates of hydrolysis and condensation. Both acid and base catalysts are widely employed in siloxane synthesis. unm.edu
Acid Catalysis: Under acidic conditions, the hydrolysis reaction is generally faster than the condensation reaction. scispace.comunm.edu This allows for the formation of silanol (B1196071) intermediates which then undergo condensation. Common acid catalysts include hydrochloric acid (HCl) and acetic acid. unm.edugoogle.com The mechanism involves the protonation of an alkoxy group, making it a better leaving group. unm.edu The subsequent nucleophilic attack by water leads to hydrolysis. The condensation then proceeds between a protonated silanol and a neutral silanol or alkoxysilane.
Base Catalysis: In basic media, the condensation process is more complex. Hydroxyl anions act as nucleophiles, directly attacking the silicon atom. unm.edu This leads to the formation of highly condensed, particulate sols rather than linear oligomers. snu.ac.kr Therefore, for the controlled synthesis of a specific linear oligosiloxane like octamethoxytrisiloxane, acid-catalyzed conditions are generally preferred.
Recent research has also explored the use of Lewis acid catalysts, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, which can effectively catalyze the dehydrocoupling of hydrosilanes and silanols to form siloxane bonds under mild conditions. nih.gov Other catalyst systems include various metal-organic compounds and solid acid catalysts, which can offer advantages in terms of selectivity and ease of separation. google.comnih.gov
| Catalyst Type | Typical Examples | Effect on Reaction |
| Brønsted Acids | HCl, H₂SO₄, Acetic Acid | Promote rapid hydrolysis followed by slower condensation, favoring linear or randomly branched oligomers. unm.edugoogle.com |
| Brønsted Bases | NH₄OH, NaOH | Promote rapid condensation, leading to highly cross-linked networks and colloidal particles. snu.ac.krunm.edu |
| Lewis Acids | B(C₆F₅)₃, BiCl₃ | Catalyze condensation of hydrosilanes with silanols or alkoxysilanes with chlorosilanes. nih.govresearchgate.net |
| Solid Catalysts | Acidic Resins, Zeolites | Offer ease of separation and potential for continuous processes. google.com |
Mechanistic Elucidation of Formation Pathways
Understanding the mechanistic pathways is crucial for controlling the synthesis of octamethoxytrisiloxane and minimizing the formation of undesired byproducts such as cyclic siloxanes or higher-order polymers.
Hydrolysis-Condensation Processes in Oligosiloxane Synthesis
The cornerstone of siloxane synthesis from alkoxysilane precursors is the sol-gel process, which involves two primary reactions: hydrolysis and condensation. unm.edu
Hydrolysis: An alkoxide group (-OR) on the silicon precursor is replaced by a hydroxyl group (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base. unm.edu Si(OCH₃)₄ + H₂O ⇌ HO-Si(OCH₃)₃ + CH₃OH
Condensation: The silanol groups (Si-OH) then react with each other or with remaining alkoxide groups to form siloxane bonds (Si-O-Si). This process can eliminate either water or alcohol. scispace.com
Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH
Under acidic conditions, the hydrolysis reaction rate is typically faster than the condensation rates. scispace.com For instance, in the case of tetramethoxysilane under acidic conditions, the kinetic rate constants show a clear distinction between the reaction types. scispace.com
| Reaction (Tetramethoxysilane) | Kinetic Rate Constant (mol⁻¹ min⁻¹) |
| Hydrolysis | 0.2 |
| Water-producing condensation | 0.006 |
| Methanol-producing condensation | 0.001 |
| (Data based on findings for tetramethoxysilane under acidic conditions) scispace.com |
The formation of linear trisiloxanes occurs in the initial stages of this process, before significant cross-linking or cyclization takes place. scispace.com Steric hindrance from the growing oligomer chains plays a significant role in dictating the subsequent reaction pathways. scispace.com
Transesterification and Transalkoxylation Routes
Transesterification, or the exchange of an alkoxy group of an ester, provides an alternative pathway for modifying or synthesizing alkoxysilanes. scribd.commasterorganicchemistry.com In the context of octamethoxytrisiloxane synthesis, this could involve the reaction of a different alkoxysilane with a large excess of methanol (B129727) in the presence of an acid or base catalyst to replace the original alkoxy groups with methoxy (B1213986) groups. researchgate.net
A related process, transalkoxylation, can occur between different alkoxysilanes or between an alkoxysilane and an alcohol. nii.ac.jp This equilibrium reaction can be driven towards the desired product by using a large excess of the target alcohol (in this case, methanol). These routes are particularly useful for synthesizing mixed-alkoxy siloxanes or for converting a more readily available alkoxysilane into the desired methoxy-functionalized precursor. The reaction can be catalyzed by acids, bases, or various metal alkoxides. beilstein-journals.org
Novel Synthetic Approaches and Green Chemistry Considerations
In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for synthesizing siloxanes. ijnc.irijnc.ir A key area of focus is the reduction of waste and energy consumption. acs.org
One novel approach is the direct synthesis of alkoxysilanes from elemental silicon and alcohol, which bypasses the need for halogenated intermediates like chlorosilanes. mdpi.com This method, while requiring high temperatures, offers a more atom-economical route to the precursors needed for octamethoxytrisiloxane synthesis. acs.orgmdpi.com
Other green chemistry strategies applicable to siloxane synthesis include:
Solvent-free reactions: Utilizing techniques like mechanochemistry (ball milling) to drive reactions without the need for solvents, thus reducing waste. ijnc.ir
Use of renewable feedstocks: Exploring bio-derived sources for the alcohol component (bio-methanol) can reduce the fossil fuel dependence of the process. ijnc.ir
Energy efficiency: Conducting syntheses at ambient temperature and pressure, where possible, can significantly reduce the energy footprint of the process. acs.org The development of highly active catalysts that operate under mild conditions is crucial in this regard. nih.govgoogle.com
The application of these green principles to the synthesis of octamethoxytrisiloxane holds the potential to make its production more sustainable and economically viable. mdpi.comejcmpr.com
Purification and Isolation Techniques for High Purity Octamethoxy Trisiloxane
Achieving high purity of this compound from the synthetic mixture is critical for its application in advanced materials. The primary impurities are other linear siloxane oligomers (dimer, tetramer, etc.) and cyclic siloxanes. Distillation and chromatographic techniques are the most effective methods for purification.
Distillation and Fractional Separation Methodologies
Fractional distillation is a powerful technique for separating components of a liquid mixture based on differences in their boiling points. google.comfoodpackagingforum.org For siloxane oligomers, where boiling points of adjacent oligomers can be close, fractional vacuum distillation is often employed. tue.nl Lowering the pressure reduces the boiling points of the compounds, allowing for distillation at lower temperatures and preventing thermal degradation.
The efficiency of the separation is dependent on the fractionating column used, which provides a large surface area (in the form of trays, packing, or beads) for repeated vaporization and condensation cycles. olores.org This process, known as rectification, effectively enriches the vapor phase with the more volatile component at each stage. foodpackagingforum.org
For the purification of this compound, a high-efficiency distillation column under reduced pressure would be utilized. While specific conditions for this compound are not widely published, data from similar short-chain siloxanes can provide a basis for methodology. For example, a related hydride-terminated siloxane oligomer (Me-Si₇-H) has been purified by fractional vacuum distillation at 95–96 °C and 0.17 mbar. tue.nl This suggests that this compound would also require vacuum conditions for successful distillation.
Chromatographic Purification Strategies
Chromatographic methods offer high-resolution separation and are particularly useful for isolating high-purity fractions of a target compound. rotachrom.com For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for purification, primarily at a preparative scale.
Gas Chromatography (GC): Preparative GC can be used to separate volatile compounds. For siloxanes, the choice of stationary phase is crucial. Polysiloxane-based stationary phases are common. researchgate.netresearchgate.net For methoxy-substituted compounds, a non-polar or medium-polarity column would likely provide good separation. The temperature program would be optimized to resolve the different siloxane oligomers based on their volatility. oup.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a versatile technique for purifying less volatile compounds or those that are thermally sensitive. chromatographyonline.comlcms.czwarwick.ac.uk For the separation of siloxane oligomers, reversed-phase HPLC is a common choice. google.com
A typical preparative HPLC setup for purifying this compound might involve:
Stationary Phase: A silica-based C18 or C8 column is often used for separating non-polar to moderately polar compounds. google.com The silica (B1680970) matrix provides mechanical stability for high-pressure applications. nih.gov
Mobile Phase: A gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically employed. The gradient is adjusted to achieve optimal separation of the trisiloxane from other oligomers.
Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used, as siloxanes often lack a strong UV chromophore.
The following table summarizes potential chromatographic conditions for the purification of this compound based on general principles and data for similar compounds.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column Type | Capillary column with a polysiloxane-based stationary phase (e.g., DB-5ms, Rtx-200) | Preparative C18 or C8 silica-based column |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |
| Temperature/Gradient | Temperature programming to separate based on volatility | Solvent gradient to elute compounds based on polarity |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Scale | Analytical to small-scale preparative | Analytical to large-scale preparative |
Chemical Reactivity and Transformation Pathways of Octamethoxy Trisiloxane
Hydrolytic Pathways and Reaction Kinetics
The hydrolysis of octamethoxy trisiloxane involves the cleavage of its silicon-methoxy (Si-OCH₃) bonds by water to form silanol (B1196071) (Si-OH) groups and methanol (B129727). This reaction is a critical first step in the sol-gel process and is influenced by several factors, including pH, solvent, and the presence of catalysts. nih.govunm.edu The general reaction can be represented as:
≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH
Following the initial hydrolysis, the newly formed silanol groups can undergo condensation reactions with other silanols or with remaining methoxy (B1213986) groups to form stable siloxane (Si-O-Si) bridges, releasing water or methanol, respectively. nih.govunm.edu
Influence of Solvent Systems and pH on Hydrolysis
The rate of hydrolysis of alkoxysilanes like this compound is highly dependent on the pH of the aqueous solution. unm.edu The reaction is slowest in neutral conditions (approximately pH 7) and is significantly accelerated under both acidic and basic conditions. unm.edugelest.com
Under acidic conditions (pH < 7), the reaction rate increases as the concentration of hydronium ions (H₃O⁺) rises. unm.edu The mechanism involves the protonation of the oxygen atom in the methoxy group, which makes it a better leaving group (methanol) and facilitates the nucleophilic attack by water on the silicon atom. gelest.comacs.orgacs.org
Conversely, in basic media (pH > 7), the hydrolysis rate is proportional to the concentration of hydroxide (B78521) ions (OH⁻). unm.edutandfonline.com The mechanism shifts to a direct nucleophilic attack of the highly nucleophilic hydroxide anion on the silicon atom, proceeding through a pentacoordinate silicon intermediate. nih.govunm.edu
The solvent system also plays a crucial role. While water is necessary for hydrolysis, a co-solvent such as an alcohol is often required to homogenize the reactants, as alkoxysiloxanes have low solubility in water. gelest.comresearchgate.net If the solvent is an alcohol different from the alkoxy substituent (e.g., using ethanol (B145695) with a methoxysilane), a competing transalkoxylation reaction can occur. researchgate.netresearchgate.net
Table 1: Influence of pH on Hydrolysis and Condensation Rates This table provides a qualitative summary of how pH affects the primary reactions in the sol-gel process for alkoxysilanes.
| pH Range | Relative Rate of Hydrolysis | Relative Rate of Condensation | Resulting Polymer Structure |
| Acidic (pH < 7) | Fast | Slow | Primarily linear or weakly branched polymers unm.edu |
| Neutral (~pH 7) | Minimum Rate | Slow | Very slow reaction |
| Basic (pH > 7) | Slower than Acidic | Fast | Highly branched, cross-linked networks unm.edu |
Catalyzed Hydrolysis Mechanisms
The hydrolysis of this compound is typically catalyzed by either an acid or a base to achieve practical reaction rates. unm.edugelest.com
Acid-Catalyzed Mechanism: The acid-catalyzed hydrolysis proceeds via a bimolecular displacement (SN2-type) mechanism. unm.edu
Protonation: An oxygen atom of an alkoxy group is rapidly and reversibly protonated by an acid catalyst (H₃O⁺). This enhances the leaving group ability of the alcohol. acs.orgacs.org ≡Si-OCH₃ + H₃O⁺ ⇌ ≡Si-O⁺(H)CH₃ + H₂O
Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom, leading to the formation of a five-coordinate transition state. acs.org
Product Formation: The transition state collapses, displacing a molecule of methanol and forming a silanol group and regenerating the acid catalyst. acs.org
Base-Catalyzed Mechanism: The base-catalyzed mechanism also involves a nucleophilic substitution at the silicon center.
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the silicon atom. Since silicon has available d-orbitals, it can accommodate the incoming nucleophile to form a pentacoordinate intermediate. nih.govtandfonline.com ≡Si-OCH₃ + OH⁻ → [HO-Si(≡)-OCH₃]⁻
Product Formation: The intermediate expels a methoxide (B1231860) ion (CH₃O⁻), which is a poorer leaving group than methanol but is feasible under these conditions. The methoxide ion then abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst. tandfonline.com
Solid catalysts, including solid oxides of Group IIa metals (like MgO) and solid acid catalysts, can also be employed to facilitate hydrolysis. google.com
Ligand Exchange and Functionalization Reactions
Beyond hydrolysis, the methoxy groups on this compound can be replaced by other functional groups through ligand exchange reactions. This allows for the chemical modification and functionalization of the trisiloxane core.
Transalkoxylation Reactions with Organic Substrates
Transalkoxylation (also known as transesterification) is a reaction where the alkoxy groups of the siloxane are exchanged with an alcohol from the surrounding medium. researchgate.net This reaction is particularly relevant when this compound is dissolved in an alcohol other than methanol (e.g., ethanol, propanol, or butanol). oup.com The reaction is typically catalyzed by an acid or a base.
≡Si-OCH₃ + R'OH ⇌ ≡Si-OR' + CH₃OH
The equilibrium of the reaction can be shifted by controlling the concentration of the reactant alcohol. The steric bulk of the incoming alcohol (R'OH) can also influence the reaction rate, with less hindered alcohols generally reacting faster. oup.com This reaction pathway allows for the tailoring of the siloxane precursor's reactivity and the properties of the final material by altering the nature of the alkoxy substituent.
Formation of Hybrid Organic-Inorganic Derivatives
This compound can serve as an inorganic building block in the synthesis of hybrid organic-inorganic materials. mdpi.comcuny.edu These materials combine the properties of the robust silica (B1680970) network with the functionality of organic components at the molecular level. cuny.educuny.edu The synthesis is commonly achieved through a co-condensation process. rsc.org
The process involves:
Hydrolysis: The methoxy groups of this compound are hydrolyzed to form reactive silanol groups (Si-OH).
Co-condensation: These silanols are then reacted in the same system with an organoalkoxysilane (e.g., R'-Si(OR'')₃), which also undergoes hydrolysis. The condensation between the silanols from the two different precursors forms a covalently linked hybrid network where the trisiloxane units are connected to the organic R' groups through Si-O-Si bridges. mdpi.comgelest.com
This method allows for the creation of materials with tailored properties, such as hydrophobicity, optical activity, or biological compatibility, depending on the chosen organic functional group. mdpi.com
Polymerization and Oligomerization Pathways
The most significant transformation pathway for this compound is its polymerization via the sol-gel process to form polysiloxane networks or gels. nih.govmdpi.com This process transforms the monomeric liquid precursor into a solid, three-dimensional inorganic polymer. The pathway is a continuation of the hydrolysis and condensation reactions. unm.edu
Hydrolysis: As described previously, the Si-OCH₃ groups are converted to Si-OH groups. nih.gov
Condensation and Oligomerization: The resulting silanol groups are highly reactive and condense with each other (water-producing condensation) or with remaining methoxy groups (alcohol-producing condensation) to form siloxane (Si-O-Si) bonds. nih.govunm.edu This initially forms dimers, trimers, and larger oligomers.
Gelation: As condensation continues, these oligomers cross-link to form a continuous, porous, three-dimensional network that spans the entire volume of the liquid, a point known as the gel point. cuny.edusigmaaldrich.com
The structure of the final polymer is heavily influenced by the reaction conditions. unm.edu
Acid-catalyzed polymerization with low water content tends to promote the formation of linear or randomly branched polymer chains, leading to weakly cross-linked gels. unm.edusigmaaldrich.com
Base-catalyzed polymerization promotes the formation of highly branched clusters that eventually link together, resulting in dense, particulate gels. unm.edu
Recent studies on the closely related octaethoxytrisiloxane have shown that the condensation process can lead to the formation of various cyclic siloxane structures within the resulting polymer. acs.org this compound is also used as a precursor in chemical vapor deposition (FCVD) processes to form flowable oxide layers. ludovicgodet.com
Controlled Polycondensation Techniques
The initial steps of these reactions for octamethoxytrisiloxane and similar alkoxysiloxanes have been investigated using Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy. osti.govcambridge.org These studies reveal the stepwise nature of hydrolysis and the formation of various condensation intermediates. osti.govcambridge.org In acidic methanol solutions, the hydrolysis and condensation of octamethoxytrisiloxane lead to the formation of linear condensation products. cambridge.org The resonance signals in ²⁹Si NMR spectra can be assigned to specific silicon environments, allowing for the identification of end groups and middle groups within the growing polymer chains. cambridge.org
A comparative study on the ethoxy-analogue, octaethoxytrisiloxane (OETS), showed that its hydrolysis and condensation product consisted mainly of various membered cyclic siloxanes. scispace.com This contrasts with shorter siloxanes like hexaethoxydisiloxane (HEDS), which primarily forms four-membered rings, and tetraethoxysilane (TEOS), which tends to form a three-dimensional network. scispace.com This suggests that the chain length of the initial alkoxysiloxane precursor plays a crucial role in directing the condensation pathway, with longer chains like octamethoxytrisiloxane favoring the formation of more complex cyclic or linear oligomeric structures in the initial stages. scispace.com
| Precursor | Primary Condensation Product(s) | Reference |
| Tetramethoxysilane (B109134) (TMOS) | Linear and cyclic intermediates, 3D network | osti.govcambridge.org |
| Hexamethoxydisiloxane | Linear condensation products | cambridge.org |
| Octamethoxytrisiloxane | Linear condensation products, complex cyclic structures (by analogy) | cambridge.orgscispace.com |
Network Formation and Cross-linking Chemistry
Following the initial hydrolysis and condensation steps, continued reaction of octamethoxytrisiloxane leads to the formation of a highly cross-linked, three-dimensional siloxane network. google.com This process is the foundation of sol-gel technology, which allows for the creation of solid materials from molecular precursors at low temperatures. cambridge.org
The mechanism of network formation involves several competing condensation reactions:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule (Si–OH + HO–Si → Si–O–Si + H₂O).
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule (Si–OH + CH₃O–Si → Si–O–Si + CH₃OH).
The relative rates of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts. scispace.comgoogle.com For instance, under acidic conditions, the hydrolysis reaction is generally faster than condensation. scispace.com The use of acid or base catalysts can steer the reaction; an acidic compound can be used to initiate hydrolysis, followed by a basic compound to promote condensation. google.com
The final structure of the network is not random but is influenced by the precursor's structure and reaction conditions. The linear nature of octamethoxytrisiloxane can lead to the formation of less-branched oligomers initially, compared to monomeric precursors like tetramethoxysilane. google.com As polycondensation proceeds, these linear chains cross-link, increasing the viscosity of the sol until a gel point is reached, where a continuous network spans the entire volume. researchgate.net Subsequent thermal treatment, or curing, can be used to further increase the cross-linking density, enhancing the mechanical properties of the final material. google.comresearchgate.net This consolidation process makes the network more rigid and irreversible. researchgate.net
| Parameter | Effect on Network Formation | Reference |
| Catalyst (Acid/Base) | Controls the relative rates of hydrolysis and condensation reactions. | google.com |
| Water/Silane (B1218182) Ratio | Influences the extent of hydrolysis and the types of condensation products formed. | cambridge.org |
| Precursor Structure | The linear trisiloxane structure can influence the formation of initial oligomers. | scispace.com |
| Curing/Annealing | Increases cross-linking density and hardness of the final network. | google.comresearchgate.net |
Interaction with Inorganic Surfaces and Nanostructures
Octamethoxytrisiloxane is utilized for the surface modification of various inorganic materials, including nanoparticles and planar substrates. nih.govnih.gov This modification is driven by the reaction of the silane with hydroxyl groups (–OH) present on the surface of inorganic oxides like silica (SiO₂) or metal oxides. nih.govresearchgate.net The process, known as silanization, creates a covalent bond between the siloxane and the inorganic surface, fundamentally altering the surface properties. nih.gov
The interaction begins with the hydrolysis of octamethoxytrisiloxane's methoxy groups, either in solution or via reaction with adsorbed water on the substrate surface, to form reactive silanol groups. These silanols then condense with the surface hydroxyls, forming stable Si–O–Substrate bonds. This process can be used to deposit a thin, uniform layer of silicon oxide onto a substrate. google.com
In the context of nanostructures, octamethoxytrisiloxane can be used in a co-hydrolysis reaction with other organosilanes to create functionalized silica nanoparticles. nih.gov This allows for precise control over the surface chemistry, which is critical for preventing nanoparticle aggregation and reducing non-specific binding in biological applications. nih.govmdpi.com For example, by controlling the surface modification, the hydrophilicity and stability of metal oxide nanoparticles can be significantly improved, preventing the agglomeration that is often driven by high surface energy. nih.gov
The sol-gel process employing octamethoxytrisiloxane is also used to create porous coatings on inorganic materials. For instance, it can be used to form a porous network on a mineral core for applications such as biocidal roofing granules, where the porous silica layer acts as a reservoir. google.com The ability to form these controlled porous networks on inorganic surfaces highlights the versatility of octamethoxytrisiloxane in creating functional composite materials. google.com
| Inorganic Material | Application of Interaction | Mechanism | Reference |
| Silica Nanoparticles | Surface modification to reduce aggregation and non-specific binding. | Co-hydrolysis and condensation with surface silanol groups. | nih.gov |
| Metal Oxide Nanoparticles | Improve dispersion and stability, prevent agglomeration. | Condensation of hydrolyzed silane with surface metal-hydroxyl groups. | nih.gov |
| Mineral Cores | Formation of a porous inorganic coating layer. | Sol-gel deposition and condensation on the core surface. | google.com |
| Semiconductor Substrates | Deposition of low-κ dielectric silicon oxide films. | Hydrolysis and condensation to form a cross-linked Si-O-Si network on the surface. | google.comgoogle.com |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for Octamethoxy Trisiloxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of siloxane compounds, offering unparalleled insight into the atomic arrangement and chemical environment of nuclei such as ¹H, ¹³C, and ²⁹Si.
¹H, ¹³C, and ²⁹Si NMR Applications in Siloxane Analysis
Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of siloxanes. Each type of nucleus provides specific information.
¹H NMR: Proton NMR is used to identify and quantify the organic moieties attached to the silicon-oxygen backbone. For Octamethoxy Trisiloxane, the ¹H NMR spectrum is expected to show a prominent signal for the methoxy (B1213986) (–OCH₃) protons. The chemical shift of these protons typically appears around 3.5 ppm. researchgate.net The integration of this signal can confirm the number of methoxy groups present.
¹³C NMR: Carbon-13 NMR provides information about the carbon environments within the molecule. In this compound, a signal corresponding to the carbon of the methoxy groups would be expected. The chemical shifts for methoxy carbons in similar silane (B1218182) structures are found in the range of 50 ppm. rsc.org
²⁹Si NMR: Silicon-29 NMR is particularly valuable for analyzing the siloxane backbone itself. magritek.com The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment and the number of bridging oxygen atoms attached to it. For a trisiloxane like this compound, distinct signals would be anticipated for the central silicon atom versus the terminal silicon atoms due to their different chemical environments. The notation Tⁿ is often used to describe the degree of condensation, where 'n' is the number of siloxane bonds to the silicon atom. researchgate.netresearchgate.net The analysis of ²⁹Si NMR spectra allows for the confirmation of the trisiloxane structure and can reveal the presence of any impurities or alternative structures. magritek.com
| Nucleus | Typical Chemical Shift (ppm) for Methoxy Siloxanes | Information Provided for this compound |
| ¹H | ~3.5 (for -OCH₃) | Confirms the presence and quantity of methoxy groups. researchgate.net |
| ¹³C | ~50 (for -OCH₃) | Provides information on the carbon environment of the methoxy groups. rsc.org |
| ²⁹Si | Varies based on Si environment | Differentiates between central and terminal silicon atoms, confirming the trisiloxane backbone. |
Advanced 2D NMR Techniques for Connectivity and Conformation
While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously determining the connectivity of atoms and understanding the molecule's conformation. emerypharma.comslideshare.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For a molecule like this compound, which lacks proton-proton coupling pathways in its core structure, COSY is primarily used to confirm the absence of unexpected proton-bearing groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ²⁹Si. magritek.comslideshare.net An ¹H-¹³C HSQC spectrum of this compound would show a correlation peak between the methoxy protons and the methoxy carbons, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals correlations between protons and heteronuclei over longer ranges, typically two to four bonds. slideshare.netrsc.orgmagritek.com For this compound, an ¹H-²⁹Si HMBC experiment would be particularly insightful, showing correlations between the methoxy protons and the silicon atoms they are attached to, thereby confirming the Si-O-C connectivity. magritek.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. nih.gov In the context of siloxanes, ESI-MS can be used to determine the molecular weight distribution of oligomers and polymers. acs.orgacs.org For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. High-resolution ESI-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition. acs.org Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural information. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for the analysis of volatile and thermally stable compounds like many siloxanes. chromatographyonline.comresearchgate.net In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern. nist.gov Common fragmentation pathways for siloxanes include the loss of methyl groups, resulting in prominent ions such as [M-CH₃]⁺. jeol.com The fragmentation pattern serves as a molecular fingerprint that can be used for identification.
| Ionization Technique | Information Obtained | Expected Ions for this compound |
| ESI-MS | Molecular Weight | [M+H]⁺, [M+Na]⁺ |
| GC-MS (EI) | Fragmentation Pattern, Identification | Molecular Ion (if stable), [M-CH₃]⁺, and other fragment ions. nist.govjeol.com |
Vibrational Spectroscopy for Bond Analysis (FTIR, Raman)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of molecules and are thus excellent tools for identifying functional groups and analyzing chemical bonds. acs.orgnih.govresearchgate.net
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of the Si-O-Si and Si-O-C linkages. The asymmetric stretching vibration of the Si-O-Si bond is typically observed in the region of 1000-1100 cm⁻¹. researchgate.netcdnsciencepub.commdpi.com Symmetric stretching of Si-O-Si bonds can be seen around 796-825 cm⁻¹. researchgate.netmdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. aip.orgresearchgate.net It is particularly sensitive to symmetric vibrations and non-polar bonds. In the Raman spectrum of this compound, the symmetric Si-O-Si stretching vibration would be a prominent feature. researchgate.net Raman spectroscopy can provide a clear fingerprint of the siloxane backbone. researchgate.netrsc.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Si-O-Si Asymmetric Stretch | 1000 - 1100 | FTIR researchgate.netcdnsciencepub.commdpi.com |
| Si-O-Si Symmetric Stretch | ~800 | FTIR, Raman researchgate.netmdpi.comresearchgate.net |
| Si-O-Si Bending | ~466 | FTIR, Raman researchgate.net |
| Si-O-C Stretch | ~1100 (often overlaps with Si-O-Si) | FTIR |
| C-H Stretch (of -OCH₃) | 2800 - 3000 | FTIR, Raman |
Identification of Functional Groups and Linkages
The molecular structure of this compound is characterized by specific functional groups and linkages, the identification of which is crucial for confirming its identity and purity. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying these features. These techniques probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. In this compound, key vibrations include the stretching and bending of the siloxane backbone (Si-O-Si), the silicon-methoxy linkages (Si-O-C), and the methyl groups (C-H).
Nuclear Magnetic Resonance (NMR) spectroscopy provides further, more detailed structural information. Specifically, 29Si NMR is used to characterize the local silicon environments, distinguishing between the central and terminal silicon atoms in the trisiloxane chain and identifying different degrees of condensation.
The primary functional groups and linkages and their characteristic spectroscopic signals are summarized below.
Table 1: Spectroscopic Identification of Functional Groups in this compound
| Functional Group/Linkage | Spectroscopic Technique | Characteristic Signal/Region |
|---|---|---|
| Siloxane (Si-O-Si) | FTIR & Raman | Asymmetric stretching vibrations typically observed in the 1000-1100 cm⁻¹ region. |
| Methoxy (Si-O-C) | FTIR | Stretching vibrations contributing to the broad bands in the 1000-1100 cm⁻¹ region. |
| Methyl (C-H) | FTIR & Raman | Stretching vibrations around 2800-3000 cm⁻¹ and deformation vibrations around 1450 cm⁻¹. |
In Situ Reaction Monitoring using Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy, are powerful tools for the in situ, real-time monitoring of polymerization reactions that form polysiloxanes. These non-invasive methods allow researchers to track the chemical transformations directly within the reaction vessel without disturbing the process.
During the synthesis of siloxane polymers, such as those derived from or related to this compound, key chemical changes can be observed. The hydrolysis of methoxy groups and the subsequent condensation to form Si-O-Si linkages are the core reactions. By using an in-line immersion probe, ATR-FTIR spectroscopy can monitor the reaction progress by tracking changes in the infrared spectrum over time.
Key applications of in situ monitoring include:
Tracking Reactant Consumption: Observing the decrease in intensity of bands associated with reactant functional groups (e.g., Si-OCH₃).
Monitoring Product Formation: Following the increase in the intensity of the asymmetric Si-O-Si stretching vibration, which indicates the formation and elongation of the polysiloxane backbone.
Kinetic Analysis: The real-time data allows for the calculation of reaction rates and helps in understanding the reaction kinetics under different process conditions.
Process Control: Identifying crucial control parameters and ensuring product quality by monitoring the reaction to its desired endpoint.
Table 2: Application of Vibrational Spectroscopy for In Situ Reaction Monitoring
| Parameter Monitored | Spectroscopic Signature | Technique | Research Finding |
|---|---|---|---|
| Siloxane Bond Formation | Increase in intensity of the –Si–O–Si– asymmetric stretching vibration (1000-1100 cm⁻¹) | ATR-FTIR | The shift of this vibration towards higher frequencies can indicate an increasing degree of condensation and larger prepolymer size. |
| Hydrolysis of Precursors | Changes in bands related to Si-OH stretching vibrations (e.g., ~955 cm⁻¹) | ATR-FTIR | Allows for the simultaneous observation of hydrolysis and condensation steps during sol-gel processes. |
Chromatographic Separation Techniques for Purity and Distribution Analysis
Gas Chromatography (GC) for Volatility and Purity Assessment
Gas Chromatography (GC) is a fundamental analytical technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. The principle of GC involves separating components of a mixture based on their differential partitioning between a stationary phase in a column and a mobile gas phase. This separation allows for the identification and quantification of individual components, including the main compound, residual starting materials, solvents, or volatile byproducts.
For siloxane analysis, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly employed. GC-FID provides quantitative data on the concentration of eluted compounds, while GC-MS offers definitive identification based on their mass spectra. The volatility of a compound influences its retention time in the GC column; more volatile compounds typically elute faster. Therefore, GC is an effective method for isolating GC-elutable siloxanes from less volatile, higher molecular weight species. This is crucial for purity assessment, where the presence of lower-boiling point impurities needs to be accurately determined.
Table 3: Typical Gas Chromatography Parameters for Siloxane Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Injector | Introduces the sample into the carrier gas stream. Split/splitless injectors are common. | A key challenge is minimizing background interference from the injector septum, which can be made of silicone. |
| Column | Typically a capillary column with a non-polar or mid-polar stationary phase. | The choice of stationary phase is critical for achieving separation of siloxanes with similar boiling points. |
| Oven Program | A temperature gradient is used to elute compounds with a wide range of boiling points. | An optimized temperature program ensures sharp peaks and good resolution between the main compound and any impurities. |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification. | GC-MS is particularly useful for confirming the identity of trace impurities and distinguishing between different siloxane species. |
| Carrier Gas | Inert gas like Helium or Hydrogen. | Maintains a constant flow to move the analytes through the column. |
Gel Permeation Chromatography (GPC) for Oligomer Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molar mass distribution of polymers and oligomers. GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later.
For a sample of this compound, which may exist in a mixture with other oligomers (e.g., disiloxanes, tetrasiloxanes) due to synthesis conditions or redistribution reactions, GPC provides a detailed profile of this distribution. By analyzing the GPC chromatogram, one can determine the relative abundance of each oligomer size. This is critical for quality control and for understanding how the oligomer distribution affects the material's physical and chemical properties. The technique is a cornerstone of polymer characterization, applied throughout a material's lifecycle from initial polymerization to final formulation. Advanced systems may use multiple detectors, such as refractive index (RI), viscometer, and light scattering detectors, to provide a more complete characterization.
Table 4: GPC Analysis for Oligomer Distribution
| Feature | Principle/Application |
|---|---|
| Principle of Separation | Separation is based on the hydrodynamic volume of the molecules in solution. Larger oligomers elute first, followed by progressively smaller ones. |
| Instrumentation | Consists of a solvent delivery system, injector, a series of columns packed with porous material, and one or more detectors (e.g., Refractive Index, UV). |
| Mobile Phase (Eluent) | A solvent that fully dissolves the siloxane sample without interacting with the column packing. Toluene is often used for polysiloxanes when common solvents like THF are unsuitable. |
| Data Output | A chromatogram showing signal intensity versus elution time. The position and area of the peaks correspond to the size and relative amount of each oligomer fraction. |
| Application | Determines the molecular weight distribution and quantifies the presence of different chain-length oligomers in a sample of this compound. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hexamethoxydisiloxane |
| Tetramethoxysilane (B109134) |
| Toluene |
Applications and Functional Materials Derived from Octamethoxy Trisiloxane
Precursors for Sol-Gel Processes and Hybrid Materials Synthesis
The sol-gel process is a versatile method for producing solid materials from small molecules, commonly used for fabricating ceramics, glasses, and hybrid materials. This process involves the hydrolysis and condensation of precursors, typically metal alkoxides. Silicon alkoxides, such as tetraethyl orthosilicate (TEOS), are widely used due to their ability to form stable silica (B1680970) networks. mdpi.com
Organically modified silanes, which contain both hydrolyzable alkoxy groups and non-hydrolyzable organic groups, are crucial for synthesizing organic-inorganic hybrid materials. These hybrid materials combine the properties of both components, such as the mechanical strength and thermal stability of a silica network with the functionality of an organic polymer.
While direct studies detailing the use of octamethoxytrisiloxane in sol-gel processes are limited, its structure suggests it could serve as a valuable precursor. The eight methoxy (B1213986) groups provide numerous sites for hydrolysis and condensation, potentially leading to highly cross-linked and stable silica or organosiloxane networks.
Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. These materials are of significant interest for applications in catalysis, separation, and drug delivery due to their large surface area and uniform pore size. The synthesis of mesoporous silica is often achieved through a sol-gel process in the presence of a template, such as a surfactant or a block copolymer. sigmaaldrich.com The template directs the formation of the porous structure, and its subsequent removal leaves behind the mesoporous material. mdpi.com
Table 1: Comparison of Common Silicon Alkoxide Precursors in Sol-Gel Processes
| Precursor | Chemical Formula | Key Features | Potential Application in Mesoporous Material Synthesis |
| Tetraethyl Orthosilicate (TEOS) | Si(OC2H5)4 | Well-studied, forms pure silica networks. mdpi.com | Standard precursor for mesoporous silica like MCM-41 and SBA-15. mdpi.com |
| Methyltrimethoxysilane (MTMS) | CH3Si(OCH3)3 | Introduces methyl groups, leading to hydrophobic properties. | Can be used to create functionalized mesoporous materials. |
| Octamethoxytrisiloxane | C8H24O8Si3 | Linear trisiloxane backbone with eight methoxy groups. | Potentially forms highly cross-linked organosiloxane networks. |
Hybrid organic-inorganic coatings and films are gaining attention for their ability to combine the desirable properties of both organic polymers (e.g., flexibility, toughness) and inorganic glasses (e.g., hardness, thermal stability). The sol-gel method is a common technique for preparing these hybrid materials. safetydirectamerica.com By co-hydrolyzing and co-condensing a mixture of a traditional silicon alkoxide (like TEOS) with an organofunctional silane (B1218182), a hybrid network is formed.
Octamethoxytrisiloxane, with its siloxane backbone and multiple methoxy groups, could be a suitable component in the formulation of such hybrid coatings. Its incorporation could enhance the inorganic character of the coating, potentially improving its hardness and thermal resistance. The linear nature of the trisiloxane might also impart a degree of flexibility compared to purely tetra-functional silanes.
The development of polysiloxane-epoxy hybrid systems has demonstrated the benefits of combining siloxane chemistry with organic resins to create durable and weather-resistant coatings. pcimag.com While these systems often use different siloxane precursors, the underlying principle of creating an interpenetrating network of organic and inorganic components would apply to systems incorporating octamethoxytrisiloxane.
Role in Advanced Polymer Systems
The modification of polymers with silicon-based compounds is a widely used strategy to enhance their properties. Silanes and siloxanes can be incorporated into polymer matrices to improve thermal stability, mechanical strength, and surface properties.
Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network. This process generally improves the mechanical properties and thermal stability of the polymer. Silanes with multiple reactive groups are often used as cross-linking agents. nih.gov
Given its eight methoxy groups, octamethoxytrisiloxane has the potential to act as an effective cross-linking agent for polymers containing functional groups that can react with methoxysilanes, such as hydroxyl or carboxyl groups. The hydrolysis of the methoxy groups would generate silanols, which could then condense with the functional groups on the polymer chains, forming stable covalent bonds. This would lead to the formation of a cross-linked network where the trisiloxane units act as junctions.
The use of polysiloxanes to modify asphalt has been shown to improve its performance at both high and low temperatures. mdpi.com This is achieved through the chemical bonding of the polysiloxane into the asphalt matrix. A similar principle could apply to the use of octamethoxytrisiloxane in modifying other polymer systems.
Silicone resins are highly cross-linked polymers with a three-dimensional network structure. They are known for their excellent thermal stability, weather resistance, and dielectric properties. These resins are typically synthesized through the hydrolysis and condensation of organochlorosilanes or organoalkoxysilanes.
Octamethylcyclotetrasiloxane (B44751) (D4) is a common starting material for the production of silicone polymers, including silicone elastomers. atamanchemicals.comcfmats.comsilicorex.com The ring-opening polymerization of D4 leads to the formation of long-chain polydimethylsiloxanes, which can then be cross-linked to form elastomers. researchgate.net
While the synthesis route is different, octamethoxytrisiloxane could also serve as a building block for silicone resins. Its polyfunctionality would allow for the formation of a dense, highly cross-linked network upon hydrolysis and condensation. The resulting resin would likely exhibit high hardness and thermal stability due to the high cross-link density.
Silicone elastomers are cross-linked polysiloxanes that exhibit rubber-like elasticity. Their synthesis often involves the cross-linking of linear or branched polysiloxane chains. mdpi.com Octamethoxytrisiloxane could potentially be used as a cross-linking agent in the formulation of silicone elastomers, reacting with silanol-terminated polydimethylsiloxanes to form a network.
Table 2: Potential Roles of Octamethoxytrisiloxane in Polymer Systems
| Application | Potential Role of Octamethoxytrisiloxane | Expected Outcome |
| Polymer Modification | Cross-linking agent | Increased mechanical strength and thermal stability. |
| Silicone Resins | Monomeric building block | Formation of a hard, thermally stable resin. |
| Silicone Elastomers | Cross-linking agent | Creation of a cross-linked elastomeric network. |
Catalytic Applications in Organic Synthesis
While there is no specific information available in the searched literature regarding the catalytic applications of octamethoxytrisiloxane in organic synthesis, it is worth noting that certain organosilicon compounds can exhibit catalytic activity or act as catalyst precursors. For instance, silane-based catalysts have been developed for various organic transformations.
Given the lack of direct research in this area, any potential catalytic role for octamethoxytrisiloxane remains speculative. Its reactivity is primarily associated with the hydrolysis and condensation of its methoxy groups, which is characteristic of its use as a precursor in materials science rather than as a catalyst in organic reactions.
Development of Heterogeneous Catalysis Systems
Heterogeneous catalysts are crucial in industrial chemistry, offering advantages such as reusability and simplified product purification. google.comoulu.fi The development of these systems often involves immobilizing catalytically active species onto a stable support. Polysiloxanes, which are polymers synthesized from siloxane monomers, have been identified as effective supports for transition metal catalysts. researchgate.netresearchgate.net
The synthesis of these polymer-supported catalysts leverages the unique physicochemical properties of polysiloxanes. researchgate.net These materials can be designed with various macromolecular topologies, including linear, star-shaped, and hyperbranched structures, containing functional side groups capable of binding metal complexes like palladium and rhodium. researchgate.net The resulting immobilized catalysts have demonstrated activities comparable to their homogeneous counterparts in various chemical reactions. researchgate.net While Octamethoxy Trisiloxane is a monomer, its chemical nature makes it a potential building block for creating such functional polysiloxane supports used in the advancement of heterogeneous catalytic systems. The development of such catalysts is a key area of research aimed at creating sustainable and efficient chemical processes. mdpi.comrsc.org
Utilization as Support Materials for Catalytic Species
The efficacy of a supported catalyst is highly dependent on the properties of the support material, which influences the dispersion, stability, and accessibility of the active catalytic sites. evonik.comrsc.org Polysiloxanes are advantageous as catalyst supports due to their chemical inertness, thermal stability, and tunable structures. researchgate.net
Research has demonstrated the use of soluble polysiloxanes with functional side groups (e.g., 2-butylthioethyl) as supports for palladium(II) catalysts used in reactions like the Heck reaction. researchgate.net These polysiloxane-supported catalysts exhibit good stability, low leaching of the metal, and can be reused multiple times. researchgate.net Similarly, silica-supported polysiloxane complexes have been synthesized and used as highly active and stable catalysts for the epoxidation of alkenes. researchgate.net The support material plays a critical role in maximizing the specific surface area of the catalyst, which is essential for its activity. evonik.com Materials like silica and other metal oxides are common choices for catalyst carriers, tailored to specific reaction conditions. evonik.com
Table 1: Comparison of Catalyst Support Materials
| Support Material | Key Advantages | Typical Applications |
|---|---|---|
| Polysiloxanes | Tunable structure, good stability, low metal leaching. researchgate.net | Heck reaction, epoxidation. researchgate.net |
| Silica | High purity, narrow pore size distribution. evonik.com | General catalyst support, petroleum industry. evonik.com |
| Alumina | Stable structure, high surface area. evonik.com | Petroleum industry, hydroprocessing. evonik.com |
| Hypercrosslinked Polystyrene | Hierarchical porosity, efficient mass transfer. mdpi.com | Conversion of biomass, hydrogenation. mdpi.com |
Integration into Nanotechnology and Composites
The high surface area-to-volume ratio of nanoparticles leads to a tendency to agglomerate, which can diminish their desired properties. Surface modification is a critical strategy to stabilize nanoparticles and ensure their effective dispersion within other materials, such as polymer matrices. nih.govfrontiersin.org
Surface Modification of Nanoparticles and Fillers
The functionalization of nanoparticle surfaces is essential for controlling their electrostatic properties and improving the adsorption of biomolecules or their compatibility with a surrounding matrix. mdpi.com A primary method for modifying silica and metal oxide nanoparticles is silanization, which involves grafting organosilanes onto the surface. mdpi.com This process introduces new functional groups that can alter the surface charge and improve colloidal stability and biocompatibility. frontiersin.orgmdpi.com
This covalent modification provides precise control over the type and density of functional groups on the nanoparticle surface. mdpi.com For instance, organosilanes like [3-(2-aminoethylamino)propyl]trimethoxysilane are used to introduce amine groups, which can then be used to attach other molecules like fluorescent dyes. chemrxiv.org This versatile strategy is compatible with a wide range of nanoparticle compositions, sizes, and shapes, including isotropic magnetite nanoparticles and quantum dots. chemrxiv.orgchemrxiv.org this compound, as an organosilane, can be used in similar silanization processes to tailor the surface chemistry of nanomaterials for specific applications.
Enhancing Interfacial Adhesion in Composite Materials
The mechanical performance of fiber-reinforced polymer composites is largely dependent on the strength of the adhesion at the fiber-polymer interface. ed.ac.ukresearchgate.net Weak adhesion prevents the efficient transfer of stress from the polymer matrix to the reinforcing fibers, leading to reduced strength and durability. nih.gov
Table 2: Effect of Interfacial Adhesion on Composite Properties
| Property | Weak Interfacial Adhesion | Strong Interfacial Adhesion (e.g., with Silane Coupling Agents) |
|---|---|---|
| Stress Transfer | Inefficient | Efficient researchgate.net |
| Tensile Strength | Low nih.gov | Significantly Increased nih.gov |
| Dominant Failure Mechanism | Interfacial Debonding nih.gov | Particle/Fiber Fracture or Matrix Failure nih.gov |
Applications in Advanced Surfactant Systems and Wettability Control
The control of wetting is critical in numerous applications, from agricultural sprays to industrial coatings. Surfactants are molecules that lower surface tension, and certain trisiloxane-based surfactants exhibit an exceptional ability to promote the rapid spreading of aqueous solutions over hydrophobic (water-repellent) surfaces. phenikaa-uni.edu.vnresearchgate.net
Mechanisms of Superspreading Phenomena
The remarkable ability of certain trisiloxane surfactants to cause aqueous solutions to spread rapidly and extensively over hydrophobic surfaces is known as "superspreading". phenikaa-uni.edu.vn This phenomenon is distinct from the conventional wetting behavior of standard surfactants. A key factor differentiating superspreading trisiloxanes from non-spreading ones is their tendency to form bilayer aggregates, such as vesicles or lamellar phases, in aqueous solutions above a critical concentration. google.commdpi.com
Several mechanisms have been proposed to explain this behavior:
Bilayer Formation: Unlike typical surfactants that form spherical micelles, superspreaders form bilayers. It is theorized that these bilayers "unzip" or roll out at the three-phase contact line of the droplet, rapidly covering the hydrophobic surface. phenikaa-uni.edu.vn
Disjoining Pressure: The rapid spreading may be driven by the formation of thick wetting films stabilized by the mutual repulsion of vesicles within the solution. This creates a high disjoining pressure that pushes the liquid outward. researchgate.net
Role of Humidity: The presence of a saturated water vapor atmosphere has been identified as a requirement for superspreading, suggesting an interplay between the droplet and a precursor water film on the surface. researchgate.netresearchgate.net
The process is not driven by surface tension gradients (Marangoni flow), but rather by the unique phase behavior of these surfactants at the solid-liquid interface. phenikaa-uni.edu.vn This rapid wetting behavior is crucial for applications requiring uniform coverage on low-energy surfaces. mdpi.cominterfacefluidics.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Palladium |
| Rhodium |
| [3-(2-aminoethylamino)propyl]trimethoxysilane |
| Silica |
| Alumina |
Design of Novel Trisiloxane Surfactants
The unique properties of trisiloxane surfactants, such as their exceptional ability to lower surface tension and promote rapid wetting, have driven extensive research into the design of novel structures with tailored functionalities. researchgate.net The fundamental approach to creating these new surfactants involves the chemical modification of a trisiloxane backbone, most commonly 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM), which is structurally analogous to octamethoxytrisiloxane. sciengine.commdpi.com The primary synthetic strategy employed is the hydrosilylation reaction, which allows for the attachment of a wide variety of functional groups to the silicon atom in the center of the trisiloxane unit. mdpi.comnih.gov
Research efforts have focused on synthesizing various types of trisiloxane surfactants, including cationic, non-ionic, and even "green" surfactants, by introducing different hydrophilic heads. sciengine.comacs.org This versatility allows for the fine-tuning of surfactant properties to suit specific applications, ranging from agricultural adjuvants to cosmetic formulations. heptamethyltrisiloxane.comresearchgate.net
Cationic Trisiloxane Surfactants
One area of significant interest is the development of novel cationic trisiloxane surfactants. These surfactants typically incorporate a quaternary ammonium group as the hydrophilic head. A notable example involves a two-step synthesis process. First, 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) undergoes a hydrosilylation reaction with 1,2-epoxy-9-decene. sciengine.com The resulting intermediate, an epoxy-functionalized trisiloxane, is then reacted with diethanolamine in a ring-opening reaction to yield the final cationic surfactant. sciengine.com This particular surfactant demonstrated excellent surface activity, reducing the surface tension of distilled water to 20.0 mN/m at a critical micelle concentration (CMC) of 1.3×10⁻³ mol/L. sciengine.com Furthermore, it exhibited good wettability and stability over a pH range of 6.5 to 8.0. sciengine.com
Another approach to synthesizing cationic trisiloxane surfactants involves the reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with N,N-dimethylethanolamine in the presence of a platinum catalyst to form a tertiary amine intermediate. google.com This intermediate can then be quaternized with various alkyl halides, such as ethyl bromide, dodecyl bromide, or cetyl bromide, to produce a range of cationic surfactants with varying alkyl chain lengths. google.com These surfactants have shown resistance to changes in surface tension with heating and good stability in acidic and alkaline conditions. google.com
Non-ionic Trisiloxane Surfactants
The design of novel non-ionic trisiloxane surfactants has also been a major focus of research. These surfactants often feature polyether chains as the hydrophilic portion. A methylpropenyl polyether modified non-ionic silicone surfactant (MPNTS) was synthesized via the hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) with a methylpropenyl polyether. mdpi.com This surfactant was found to be highly effective at reducing surface tension, achieving a value of 18.68 mN/m at a CMC of 78 mg/L. mdpi.com A key advantage of this particular surfactant is its enhanced hydrolytic stability in alkaline conditions, maintaining its surface activity for an extended period at a pH between 7 and 10. mdpi.com
Similarly, trisiloxane-modified oligo(ethylene oxide) surfactants have been synthesized by the hydrosilylation of heptamethyltrisiloxane with an allyl-oligo(ethylene oxide). researchgate.net These non-ionic surfactants also demonstrated excellent surface activity and wetting abilities. researchgate.net
"Green" Trisiloxane Surfactants
In response to the growing demand for more environmentally friendly chemicals, researchers have also focused on the design of "green" trisiloxane surfactants. A notable example is a glucamine-based trisiloxane surfactant. acs.org This surfactant was synthesized using N-methyl-d-glucamine, a derivative of glucose, as the hydrophilic head group. acs.orgacs.org The resulting surfactant exhibited a very low surface tension of 19.04 mN/m and demonstrated rapid spreading on hydrophobic surfaces. acs.orgacs.org The use of a renewable and biodegradable head group makes this type of surfactant a more sustainable alternative to traditional surfactants. acs.org
Research Findings on Novel Trisiloxane Surfactants
The following table summarizes the performance of several novel trisiloxane surfactants, highlighting their critical micelle concentration (CMC) and the surface tension at that concentration.
| Surfactant Type | Hydrophilic Head Group | Precursor | CMC | Surface Tension at CMC (mN/m) |
| Cationic | Diethanolamine derivative | Heptamethyltrisiloxane | 1.3×10⁻³ mol/L | 20.0 sciengine.com |
| Non-ionic | Methylpropenyl polyether | Heptamethyltrisiloxane | 78 mg/L | 18.68 mdpi.com |
| "Green" Non-ionic | N-methyl-d-glucamine | Trisiloxane derivative | Not Specified | 19.04 acs.orgacs.org |
Theoretical and Computational Investigations of Octamethoxy Trisiloxane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of Octamethoxytrisiloxane. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, bonding characteristics, and related properties such as electrostatic potential and dipole moments.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govmdpi.comsciengpub.ir DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between computational cost and accuracy. mdpi.com For siloxanes, DFT is employed to optimize molecular geometries, predict vibrational frequencies, and analyze chemical reactivity.
In studies of related ethoxysilane (B94302) oligomers, such as octaethoxytrisiloxane (OETS), DFT calculations at the B3LYP/6–31 G(d,p) level of theory have been used to determine optimized structures, electrostatic potential (ESP) maps, dipole moments, and solvation-free energies. scispace.com Such calculations provide insight into the distribution of charge within the molecule and identify sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding hydrolysis and condensation reactions. scispace.com Periodic DFT calculations, often combined with molecular dynamics, have also been successfully used to establish the character of molecular thermal motion and the pathways of phase transitions in cyclic siloxanes like octamethylcyclotetrasiloxane (B44751). nih.govnih.gov
Table 1: Example Thermodynamic Descriptors for Siloxane Precursors Determined by DFT Data adapted from studies on related compounds.
| Compound | Method | Descriptor | Value |
|---|---|---|---|
| Octaethoxytrisiloxane (OETS) | B3LYP/6–31 G(d,p) | Dipole Moment | Value not specified |
| Octaethoxytrisiloxane (OETS) | B3LYP/6–31 G(d,p) | Solvation-Free Energy | Value not specified |
This interactive table showcases typical data obtained from DFT calculations on related siloxane compounds. Specific values for Octamethoxytrisiloxane would require dedicated computational studies.
Ab initio (from first principles) molecular orbital calculations are a class of methods that solve the Schrödinger equation without using experimental data for parameterization. dtic.mil These methods are based on rigorous mathematical approximations and can achieve high accuracy, particularly when large basis sets and electron correlation are included. dtic.milbris.ac.uk The Hartree-Fock (HF) method is the simplest form of ab initio calculation, forming the basis for more advanced and accurate techniques. bris.ac.uk
For organosilicon compounds, ab initio calculations are used to predict reaction pathways and understand reaction mechanisms in detail. researchgate.net For example, these methods can be used to investigate the structures and stabilities of different isomers and to calculate the energies of reactants, products, and transition states. researchgate.net While computationally more demanding than DFT, ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide benchmark results for the electronic energies and structures of molecules like Octamethoxytrisiloxane.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique provides a detailed view of the dynamic behavior of molecules, including conformational changes and intermolecular interactions in condensed phases. nih.govmdpi.com An all-atom representation using force fields like OPLS (Optimized Potentials for Liquid Simulations) can offer high-resolution insights into these processes. nih.gov
For siloxanes, MD simulations are used to study bulk liquid properties, interfacial behavior, and polymerization processes. mdpi.comresearchgate.net Simulations can reveal how individual molecules interact, organize into larger structures, and respond to changes in their environment, such as temperature and pressure. nih.govresearchgate.net For instance, MD simulations have been used to study the conformational statistics of polydimethylsiloxane (B3030410) and the phase transitions of cyclic siloxanes. nih.govmdpi.com
The behavior of Octamethoxytrisiloxane in solution is significantly influenced by its interaction with solvent molecules. Computational models can account for these solvent effects through either implicit or explicit methods. researchgate.netmdpi.com
Implicit Solvent Models: These models, such as the Solvation Model based on Density (SMD) or Polarizable Continuum Models (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com This approach is computationally efficient and is often used in quantum chemical calculations to estimate the influence of solvation on reaction energies and molecular properties. mdpi.com
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is used in molecular dynamics simulations and provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net
Studies on related systems show that solvent polarity can alter reaction energy barriers and even change the spontaneity of a reaction. mdpi.com For siloxane polymers, the choice of solvent is known to affect surface composition and morphology in films cast from solution. dtic.mil
The formation of polysiloxanes from precursors like Octamethoxytrisiloxane occurs through hydrolysis and condensation reactions. MD simulations, particularly those employing reactive force fields or combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can model these chemical processes dynamically. mdpi.com
In a QM/MM approach, the reacting parts of the molecules are treated with computationally expensive quantum mechanics, while the surrounding environment (including solvent and other non-reacting parts) is handled by more efficient molecular mechanics. mdpi.com This allows for the simulation of chemical bond breaking and formation within a realistic, dynamic environment. mdpi.com Such simulations can elucidate the step-by-step mechanism of the reaction, identify key intermediates, and calculate reaction rates. For example, simulation protocols have been developed to model the condensation reactions that lead to the formation of Polydimethylsiloxane (PDMS), tracking the growth of polymer chains over time. mdpi.com Studies on the hydrolysis and condensation of the closely related octaethoxytrisiloxane (OETS) confirm that such linear trisiloxanes are key intermediates in the initial stages of sol-gel processes. scispace.comdntb.gov.ua
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction, such as the hydrolysis of Octamethoxytrisiloxane, requires identifying the lowest energy path from reactants to products. This path, known as the reaction coordinate, passes through a maximum energy point called the transition state.
Computational methods are used to locate the geometry of the transition state and calculate its energy. nih.govnih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are employed to map the entire reaction pathway and ensure that a located transition state correctly connects the desired reactants and products. mdpi.com
For complex processes like conformational changes in cyclic siloxanes, computational methods such as metadynamics combined with DFT calculations have been used to find transition pathways and calculate energy barriers. nih.govnih.gov These analyses have shown that the crystal environment can significantly increase the energy barrier for conformational changes compared to an isolated molecule in the gas phase. nih.govnih.gov Modeling the reaction pathways for the hydrolysis and condensation of Octamethoxytrisiloxane would similarly reveal the activation barriers for each step, providing critical insights into the kinetics of polysiloxane formation. mdpi.com
Table 2: Computationally Modeled Transition State Properties for a Related Siloxane
| System | Method | Process | Calculated Barrier |
|---|---|---|---|
| Octamethylcyclotetrasiloxane (Isolated Molecule) | PBE0/6-311G(d,p) | Conformational Change | 0.07 kcal/mol nih.govnih.gov |
| Octamethylcyclotetrasiloxane (Crystal) | Periodic DFT / Metadynamics | Phase Transition (Low to High Temp) | 4.27 kcal/mol nih.govnih.gov |
This interactive table presents data from a study on a related cyclic siloxane, illustrating how computational modeling is used to analyze transition states and energy barriers.
Predictive Modeling for Material Design and Performance
Theoretical and computational investigations play a pivotal role in the modern materials science of organosilicon compounds. For molecules like octamethoxy trisiloxane, predictive modeling offers a powerful tool to foresee material properties and performance, thereby accelerating the design and development of new materials with tailored functionalities. These computational approaches allow for the exploration of molecular behaviors and interactions at an atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone. By simulating the conditions under which materials are synthesized and perform, researchers can optimize processes and compositions to achieve desired outcomes.
The primary methodologies employed in the predictive modeling of siloxane-based materials include quantum chemical calculations and molecular dynamics simulations. Quantum chemical methods, such as Density Functional Theory (DFT), are utilized to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com These calculations can predict the effects of different functional groups on the stability and reactivity of the siloxane backbone. For instance, DFT calculations can elucidate how the methoxy (B1213986) groups in this compound influence the electron distribution and bond energies within the molecule, which in turn affects its thermal stability and reaction kinetics.
Molecular dynamics (MD) simulations, on the other hand, are employed to study the dynamic behavior of molecular systems, providing insights into macroscopic properties such as viscosity, diffusion coefficients, and mechanical strength. acs.orgrsc.orgresearchgate.netescholarship.orgescholarship.org Reactive molecular dynamics, often utilizing force fields like ReaxFF, can simulate chemical reactions, such as the hydrolysis and condensation of alkoxysilane precursors during the formation of silica-based materials. acs.orgrsc.orgresearchgate.net This allows for the prediction of reaction pathways and the resulting network structures of the final material.
Predictive modeling is particularly valuable in designing materials with specific thermal and mechanical properties. For example, the thermal stability of polysiloxanes is a key attribute, and computational models can predict how different organic substituents on the silicon atoms affect this property. nih.govmdpi.com The presence of bulky or aromatic groups can enhance thermal resistance by sterically hindering degradation pathways. The following table, derived from computational studies on various substituted siloxanes, illustrates the predicted influence of different functional groups on key material properties.
| Functional Group | Predicted Effect on Thermal Stability | Predicted Effect on Mechanical Strength | Predicted Effect on Hydrophobicity |
|---|---|---|---|
| Methoxy (-OCH3) | Moderate | Increases cross-linking density, enhancing strength | Lower compared to longer alkyl chains |
| Ethoxy (-OC2H5) | Slightly higher than Methoxy | Similar to Methoxy | Slightly higher than Methoxy |
| Methyl (-CH3) | High | Dependent on polymer chain length | High |
| Phenyl (-C6H5) | Very High | Increases rigidity and strength | Moderate |
This table is illustrative and based on general trends observed in computational studies of various siloxane compounds.
Furthermore, predictive modeling can guide the design of siloxane-based materials for specific applications by simulating their interaction with other substances or surfaces. For instance, MD simulations can model the adsorption of silane (B1218182) coupling agents on mineral surfaces, which is crucial for the performance of composites and coatings. acs.orgresearchgate.netescholarship.orgescholarship.org By understanding the molecular-level interactions, the composition of the silane can be optimized to achieve maximum adhesion and durability.
The performance of materials derived from this compound can also be predicted under various environmental conditions. Computational models can simulate the effects of temperature, pressure, and chemical exposure on the material's structure and properties. This is particularly important for applications in demanding environments, such as high-performance lubricants, sealants, and coatings. The data generated from these simulations can be compiled to create performance maps, which are invaluable for material selection and engineering design.
Below is an example of a data table that could be generated from molecular dynamics simulations to predict the performance of a material derived from this compound under different conditions.
| Property | Condition 1 (e.g., 25°C, 1 atm) | Condition 2 (e.g., 150°C, 1 atm) | Condition 3 (e.g., 25°C, 100 atm) |
|---|---|---|---|
| Predicted Tensile Strength (MPa) | 5.2 | 3.8 | 5.5 |
| Predicted Elastic Modulus (GPa) | 0.8 | 0.5 | 0.9 |
| Predicted Thermal Conductivity (W/m·K) | 0.15 | 0.18 | 0.16 |
| Predicted Diffusion Coefficient of Water (cm²/s) | 1.2 x 10⁻⁷ | 3.5 x 10⁻⁷ | 0.9 x 10⁻⁷ |
The data in this table is hypothetical and serves to illustrate the type of predictive information that can be obtained from computational modeling.
Environmental Fate and Green Chemistry Considerations of Octamethoxy Trisiloxane
Degradation Pathways in Environmental Compartments
Octamethoxytrisiloxane, like other siloxanes, can undergo transformation in the environment through both biological and non-biological processes. While specific data for octamethoxytrisiloxane is limited, the degradation pathways can be inferred from studies on related low-molecular-weight siloxanes and polydimethylsiloxane (B3030410) (PDMS).
The biodegradation of siloxanes, previously thought to be inert, is a subject of ongoing research. Studies on related compounds like octamethylcyclotetrasiloxane (B44751) (D4) indicate that microbial degradation is possible under certain conditions. Volatile methylsiloxanes (VMS) can serve as a carbon source for various microorganisms.
Mechanisms: Microbial degradation of siloxanes can occur under both aerobic and anaerobic conditions. The process is often initiated by enzymatic action that cleaves the silicon-oxygen (Si-O) backbone. In the case of cyclic volatile methylsiloxanes, an oxidative-enzymatic process relying on oxygen may catalyze the opening of the ring, making it accessible for further biodegradation.
Metabolites: The primary degradation product resulting from the breakdown of many simple polydimethylsiloxanes is dimethylsilanediol (B41321) (DMSD). Further degradation of metabolites can lead to mineralization into carbon dioxide and silica (B1680970). For octamethoxytrisiloxane, the initial metabolites would likely be various methoxy- and hydroxyl-containing silanols, resulting from the cleavage of Si-O-Si and Si-O-C bonds.
A variety of microorganisms have been identified as capable of degrading siloxanes, including species of Pseudomonas, Arthrobacter, Fusarium oxysporum, and Phyllobacterium myrsinacearum.
Table 1: Proposed Microbial Degradation Pathways for Volatile Methylsiloxanes
| Reaction Route | Description | Resulting Products |
|---|---|---|
| Hydrolysis | Enzymatic cleavage of Si-O-Si bonds. | Silanols |
| Oxidation | Oxidation of methyl groups. | Aldehydes, CO2 |
| Rearrangement | Molecular structure rearrangement. | Various siloxane derivatives |
This data is based on proposed pathways for related VMS compounds.
Abiotic processes play a significant role in the environmental degradation of siloxanes. The primary mechanisms are hydrolysis and atmospheric photodegradation.
Hydrolysis: The Si-O bonds in the siloxane backbone are susceptible to hydrolysis, a process that breaks down the polymer into smaller silanols. This reaction can be catalyzed by clay minerals in soil and sediment. For octamethoxytrisiloxane, both the Si-O-Si backbone and the Si-O-C (methoxy) groups can undergo hydrolysis. The rate of hydrolysis in surface water for related compounds like D4 is relatively rapid. However, due to its high octanol-water partition coefficient (Kow), it is also expected to adsorb to sediment, where degradation may be slower. The ultimate hydrolysis product of simple PDMS is dimethylsilanediol (DMSD), which can then evaporate into the atmosphere.
Photodegradation: Volatile siloxanes that partition to the atmosphere are subject to photodegradation. The most significant atmospheric fate process is the reaction with hydroxyl radicals (OH•). For the related compound D4, the atmospheric half-life is estimated to be around 10 to 14 days. This process breaks down the siloxane molecule into other substances. Direct photolysis is not considered a significant degradation pathway.
Table 2: Key Abiotic Transformation Processes for Siloxanes
| Process | Environmental Compartment | Description | Key Factors |
|---|---|---|---|
| Hydrolysis | Water, Soil, Sediment | Cleavage of Si-O bonds by water. | pH, Temperature, Presence of catalysts (e.g., clay minerals) |
| Photodegradation | Atmosphere | Reaction with hydroxyl radicals (OH•). | Sunlight intensity, Concentration of OH• radicals |
Life Cycle Assessment (LCA) Frameworks for Sustainable Synthesis and Application
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal or recycling ("cradle-to-grave"). Applying an LCA framework to octamethoxytrisiloxane would provide a comprehensive understanding of its environmental footprint.
The LCA process involves four main phases:
Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of octamethoxytrisiloxane produced), and the system boundaries (which life cycle stages are included).
Life Cycle Inventory (LCI) Analysis: This involves compiling an inventory of all relevant inputs (e.g., energy, raw materials) and outputs (e.g., emissions to air, water, and soil; waste) for each stage within the system boundaries.
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. Impact categories may include global warming potential, ozone depletion, acidification, and ecotoxicity.
For octamethoxytrisiloxane, an LCA would assess the impacts of sourcing silicon and methanol (B129727), the energy and chemicals used in synthesis, transportation, use in various applications, and its ultimate environmental fate and degradation. Such an assessment can guide the development of more sustainable production methods and inform material selection choices.
Development of Environmentally Benign Synthetic Routes
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing silicon-based materials. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Biocatalysis: One promising green route is the use of biocatalysts, such as enzymes. For example, the enzyme silicatein-α, found in marine sponges, has been shown to catalyze the formation of polysiloxanes from dialkoxysilane precursors in non-aqueous media. This biocatalytic approach avoids the use of toxic chlorinated compounds, such as dichlorodimethylsilane, which are used in conventional synthesis and produce hazardous by-products.
Renewable Feedstocks: Another key strategy is the use of renewable starting materials. A significant area of research involves converting biogenic silica, such as that found in rice hull ash (a carbon-neutral agricultural byproduct), into useful silicon building blocks like alkoxysilanes. This approach sidesteps the energy-intensive carbothermal reduction of mined silica.
Alternative Reaction Pathways: Newer synthetic methods that operate under milder conditions are also being explored. The Piers–Rubinsztajn reaction, for instance, allows for the synthesis of polysiloxanes under mild and green conditions, often at room temperature.
Green Chemistry Principles in Synthesis: The broader application of green chemistry principles can significantly reduce the environmental impact of synthesis. This includes:
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Table 3: Comparison of Synthetic Routes for Siloxanes
| Synthetic Route | Precursors | Conditions | Environmental Considerations |
|---|---|---|---|
| Conventional | Chlorosilanes, Water/Alcohols | Often requires acid scavengers | Uses toxic chlorinated compounds; produces hazardous by-products. |
| Biocatalytic | Dialkoxysilanes | Non-aqueous media, Enzyme (e.g., silicatein-α) | Avoids chlorinated compounds; milder conditions. |
| Renewable Feedstock | Biogenic silica (e.g., rice hull ash), Alcohols | Varies | Utilizes waste biomass; reduces reliance on mined resources. |
| Piers–Rubinsztajn | Hydrosilanes, Alkoxysilanes | Mild (0–25 °C), Catalyst | Green conditions; avoids high temperatures. |
Future Research Directions and Unexplored Avenues in Octamethoxy Trisiloxane Chemistry
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing, Additive Manufacturing)
The integration of octamethoxy trisiloxane into advanced manufacturing processes, such as 3D printing, presents a significant opportunity for creating complex, high-performance silica-based structures. In vat photopolymerization techniques like stereolithography (SLA), a laser or digital light projector is used to selectively cure a liquid photopolymer resin layer by layer. engineeringproductdesign.com The incorporation of this compound into these resins could enable the direct printing of intricate silica (B1680970) or hybrid organic-inorganic components with high precision and resolution. digitellinc.comnih.govnih.gov
Future research in this area could focus on the development of novel photocurable resins containing this compound. Key research objectives would include optimizing the viscosity and reactivity of the resin to ensure compatibility with existing 3D printing hardware and enhancing the mechanical and thermal properties of the final printed objects. researchgate.net The ability to tailor the degree of crosslinking by controlling the concentration of this compound could allow for the fabrication of materials with a wide range of properties, from flexible elastomers to rigid ceramics.
Development of Smart Materials and Responsive Systems Incorporating this compound
"Smart materials" are designed to respond to external stimuli, such as changes in temperature, pH, light, or electric and magnetic fields. nih.gov this compound can serve as a key building block in the creation of such materials due to its ability to form versatile siloxane networks.
One promising area of research is the development of self-healing materials. By incorporating dynamic covalent bonds or non-covalent interactions into a polymer network derived from this compound, materials can be designed to repair themselves after damage. nih.gov For example, the integration of Diels-Alder chemistry could lead to thermally remendable materials. researchgate.net Another avenue is the creation of shape-memory polymers (SMPs). These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a specific stimulus. nih.govrsc.orgpaint.org The siloxane backbone derived from this compound could provide the necessary flexibility and thermal stability for such applications.
Future investigations should explore the functionalization of this compound with stimuli-responsive moieties to create a new generation of smart materials with tailored properties. digitellinc.comresearchgate.netutwente.nl
| Potential Smart Material Application | Stimulus | Underlying Mechanism | Potential Role of this compound |
| Self-Healing Polymers | Heat, Light | Reversible covalent or non-covalent bond formation | Forms the crosslinked network that incorporates the reversible linkages. |
| Shape-Memory Polymers | Temperature, pH | Reversible changes in polymer chain conformation and mobility | Provides the stable crosslinked network that defines the permanent shape. |
| Drug Delivery Systems | pH, Enzymes | Cleavage of specific chemical bonds to release an encapsulated agent | Forms a biocompatible and biodegradable matrix for drug encapsulation. |
Bio-inspired and Biomimetic Applications of Trisiloxane-Based Materials
Nature provides a wealth of inspiration for the design of advanced materials. Biomineralization, the process by which organisms produce minerals, offers a particularly compelling model for the synthesis of structured inorganic materials. semanticscholar.org Diatoms, for example, create intricate silica shells (frustules) under ambient conditions. mdpi.com
This compound can be used as a precursor in biomimetic silicification processes to replicate these natural phenomena. mdpi.com By controlling the hydrolysis and condensation of this compound in the presence of organic templates, such as peptides or polymers, it is possible to direct the formation of silica with specific morphologies and hierarchical structures. semanticscholar.orggeorgiasouthern.edu This approach could lead to the development of novel materials with applications in catalysis, separation, and biomedicine.
Future research should focus on understanding the fundamental interactions between this compound-derived silica precursors and biological or synthetic templates to gain precise control over the resulting material architecture. grafiati.com
Development of Novel Analytical Probes and Sensors
The unique properties of silica, such as its optical transparency, chemical inertness, and high surface area, make it an ideal material for the development of analytical probes and sensors. This compound can be utilized to create silica-based platforms for the immobilization of enzymes and other recognition elements.
For instance, in the field of biosensors, enzymes can be entrapped within a silica gel matrix formed by the hydrolysis and condensation of this compound. nih.gov This encapsulation technique can enhance the stability and reusability of the enzyme while allowing for the detection of specific analytes. The porosity of the silica matrix can be tuned by adjusting the reaction conditions to optimize the diffusion of substrates and products.
Future work in this area could involve the development of novel sol-gel processes using this compound to create tailored microenvironments for a wide range of biological recognition elements. cas.org The integration of these silica-based sensors with microfluidic devices could lead to the development of highly sensitive and portable analytical systems.
Synergistic Research with Other Interdisciplinary Fields (e.g., Advanced Coatings, Membranes)
The versatility of this compound makes it a valuable component in synergistic research with other fields, such as the development of advanced coatings and membranes.
In the area of advanced coatings, this compound can be used to create superhydrophobic surfaces with excellent anti-corrosion and anti-soiling properties. nih.govresearchgate.netnih.govresearchgate.net By creating a hierarchical surface roughness and modifying the surface chemistry, it is possible to achieve water contact angles greater than 150 degrees, leading to the "lotus effect." These coatings have potential applications in a wide range of industries, from marine to aerospace.
For membrane technology, this compound can be used as a precursor for the fabrication of gas separation and water purification membranes. d-nb.infomsrjournal.commatec-conferences.orgresearchgate.net The resulting polysiloxane membranes can exhibit high permeability to certain gases and vapors. d-nb.infonsf.gov By incorporating functional groups or creating mixed-matrix membranes with inorganic fillers, the selectivity of these membranes can be significantly enhanced. msrjournal.com
Future research should focus on the development of multifunctional coatings and membranes by combining the unique properties of this compound-derived materials with other advanced materials and nanotechnologies. mdpi.com
| Interdisciplinary Field | Application | Key Property Conferred by this compound | Potential Research Direction |
| Advanced Coatings | Anti-corrosion, Superhydrophobic surfaces | Formation of a dense, crosslinked silica network with low surface energy | Development of durable and self-healing superhydrophobic coatings. |
| Membranes | Gas separation, Pervaporation | High permeability and thermal stability of the polysiloxane network | Fabrication of mixed-matrix membranes with enhanced selectivity. matec-conferences.org |
Q & A
Basic Research Questions
Q. What methodologies are recommended for conducting a comprehensive literature review on Octamethoxy Trisiloxane, including handling contradictory data?
- Begin by searching peer-reviewed databases (e.g., SciFinder, Web of Science) using CAS numbers or IUPAC names to avoid ambiguities in chemical nomenclature . Incorporate gray literature (e.g., conference proceedings, technical reports) through platforms like Loughborough's Research Repository to capture unpublished datasets . Prioritize data using criteria such as environmental fate, human health hazards, and physicochemical properties, as outlined in EPA risk evaluation frameworks . For resolving contradictions, apply decision logic trees to assess study validity, focusing on experimental conditions (e.g., humidity, substrate roughness) that may explain discrepancies .
Q. What analytical techniques are suitable for trace-level detection of this compound in environmental matrices?
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization for high sensitivity, as validated for trisiloxane surfactants in aqueous environments . For complex matrices (e.g., soil or biological tissues), pair QuEChERS extraction with gas chromatography–mass spectrometry (GC–MS) to minimize matrix interference . Ensure method validation includes spike-recovery tests (80–120% recovery) and limits of detection below 1 µg/L to meet regulatory standards .
Q. How should researchers document experimental protocols for synthesizing and characterizing this compound in publications?
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including reagent purity, reaction conditions (temperature, catalysts), and purification methods . For characterization, report nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, and ²⁹Si), high-resolution mass spectrometry (HRMS), and chromatographic purity (>95%) . Include raw data in supplementary materials, ensuring reproducibility through step-by-step protocols .
Advanced Research Questions
Q. How can experimental design address variability in superspreading behavior observed with trisiloxane surfactants?
- Standardize protocols for solution preparation (e.g., sonication vs. hand-shaking) and substrate properties (e.g., hydrophobic surface roughness) to minimize variability . Use high-speed imaging to quantify droplet spreading kinetics under controlled humidity (e.g., 50–70% RH) and temperature . Compare results against alkyl polyethoxylate surfactants to isolate trisiloxane-specific mechanisms, such as Marangoni flow or hydrophobic interactions .
Q. What strategies resolve contradictions in environmental persistence data for this compound?
- Conduct comparative degradation studies under varying conditions (e.g., UV exposure, microbial activity) to identify key persistence drivers . Utilize computational modeling (e.g., EPI Suite) to predict hydrolysis half-lives and validate with experimental data from OECD 301B biodegradation tests . Cross-reference findings with EPA hazard heatmaps to prioritize high-risk pathways (e.g., bioaccumulation in aquatic organisms) .
Q. How can researchers evaluate interactions between this compound and biological membranes?
- Employ Langmuir-Blodgett trough experiments to measure changes in membrane pressure-area isotherms upon surfactant incorporation . For in-depth analysis, use small-angle X-ray scattering (SAXS) and cryo-electron microscopy to visualize structural disruptions in phospholipid bilayers . Pair these with cytotoxicity assays (e.g., MTT on human cell lines) to correlate physicochemical interactions with biological effects .
Q. What advanced techniques assess the environmental fate of this compound in beehive ecosystems?
- Deploy passive samplers near apiaries to monitor trisiloxane residues over time . Combine with LC-MS/MS to quantify parent compounds and degradates (e.g., silanols) in pollen, wax, and honey . Model exposure pathways using bee foraging behavior data and environmental compartmentalization (e.g., air, soil) to predict bioaccumulation factors .
Methodological Considerations
- Data Reproducibility : Replicate experiments across independent labs using harmonized protocols (e.g., ASTM E691) .
- Regulatory Compliance : Align hazard assessments with TSCA Section 8(d) requirements, including data on occupational exposure and environmental release .
- Interdisciplinary Collaboration : Integrate chemical engineering, toxicology, and environmental science approaches to address multifactorial research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
